molecular formula C17H18O3 B8801987 5-(Benzyloxy)-2-phenyl-1,3-dioxane CAS No. 68728-34-7

5-(Benzyloxy)-2-phenyl-1,3-dioxane

Cat. No. B8801987
CAS RN: 68728-34-7
M. Wt: 270.32 g/mol
InChI Key: LYULANJSVNVULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-phenyl-1,3-dioxane is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Benzyloxy)-2-phenyl-1,3-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-phenyl-1,3-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68728-34-7

Product Name

5-(Benzyloxy)-2-phenyl-1,3-dioxane

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

2-phenyl-5-phenylmethoxy-1,3-dioxane

InChI

InChI=1S/C17H18O3/c1-3-7-14(8-4-1)11-18-16-12-19-17(20-13-16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2

InChI Key

LYULANJSVNVULZ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of about 19.63 g of about 50% sodium hydride in about 450 ml of dimethylformamide was added, portionwise, over about 15 minutes about 67 g of 2-phenyl-m-dioxan-5-ol. After stirring about 20 minutes, the mixture was cooled in ice and about 69.95 g of benzyl bromide was added dropwise over about 20 minutes. The mixture was stirred at room temperature overnight, water was added and the solid collected. This solid was dissolved in hot toluene, dried, filtered and diluted with an equal volume of petroleum ether. After standing about 4 hours at about 0° C. the solid was collected, giving about 90.5 g of the desired title compound.
Quantity
19.63 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step Two
Quantity
69.95 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.